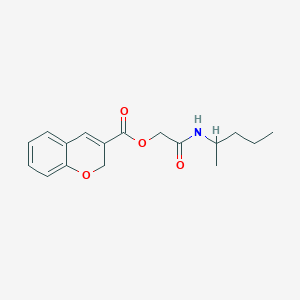
(R)-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes a hydroxyethyl group, a phenyl ring, and a thioxoimidazolidinone core. Its stereochemistry is defined by the ® and (S) configurations, which are crucial for its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable thioamide with an α-hydroxy ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the thioxoimidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol or sulfide.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The hydroxyethyl and thioxo groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-oxoimidazolidin-4-one
- ®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-thione
Uniqueness
®-5-((S)-1-Hydroxyethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific stereochemistry and the presence of both hydroxyethyl and thioxo groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
29583-08-2 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
(5R)-5-[(1S)-1-hydroxyethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)9-10(15)13(11(16)12-9)8-5-3-2-4-6-8/h2-7,9,14H,1H3,(H,12,16)/t7-,9+/m0/s1 |
Clave InChI |
ZPBWLZAKZOHLOP-IONNQARKSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2)O |
SMILES canónico |
CC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



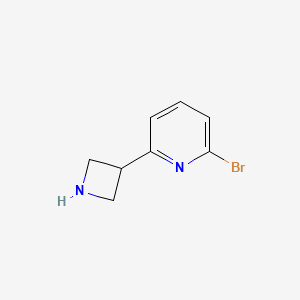

![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)

![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)
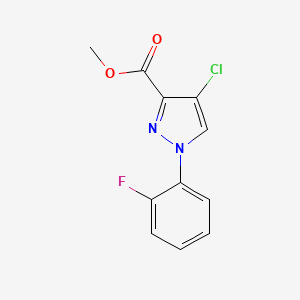
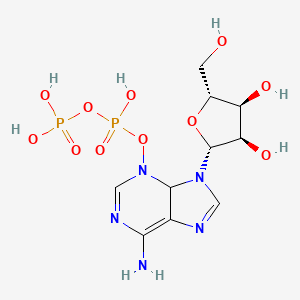
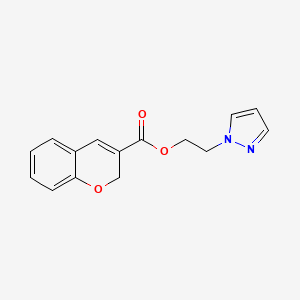
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
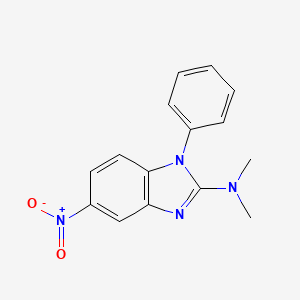
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]butanamide](/img/structure/B12941214.png)
